

The Discovery, Isolation, and History of Rose Oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rose oxide

Cat. No.: B1217891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose oxide, a monoterpenoid ether, is a key fragrance and flavor compound found in a variety of natural sources, most notably in the essential oils of rose (*Rosa damascena*) and geranium (*Pelargonium graveolens*). Its discovery in 1959 marked a significant advancement in the understanding of floral scents. This technical guide provides an in-depth overview of the history of **rose oxide**'s isolation, detailed experimental protocols for its extraction from natural sources and its chemical synthesis, a summary of its quantitative distribution, and an exploration of its biosynthesis.

Discovery and History

The discovery of **rose oxide** is credited to Casimir F. Seidel and Max Stoll at the Swiss fragrance and flavor company Firmenich in 1959.^[1] This discovery was a significant milestone in the chemical analysis of essential oils, as it identified a previously unknown, yet highly impactful, constituent of Bulgarian rose oil. The unique and potent character of **rose oxide**, even at low concentrations, contributes significantly to the characteristic floral-green and slightly metallic notes of rose and geranium oils. It also plays a role in the flavor profile of fruits like lychee.

Initially, the isolation of **rose oxide** was a challenging endeavor due to its relatively low concentration in essential oils. Early methods relied on extensive fractional distillation of large

quantities of rose oil, a costly and labor-intensive process. The advent of modern chromatographic techniques, particularly gas chromatography (GC), revolutionized the ability to isolate and identify such trace components with high precision.

Quantitative Analysis of Rose Oxide in Natural Sources

Rose oxide exists as four stereoisomers: (−)-cis, (+)-cis, (−)-trans, and (+)-trans. The (−)-cis isomer is generally considered to possess the most characteristic and potent rose-like aroma. The relative abundance of these isomers and the total **rose oxide** content can vary significantly depending on the plant species, geographical origin, and extraction method.

Essential Oil Source	Plant Species	Geographic Origin	Rose Oxide Content (%)	Predominant Isomer(s)	Reference(s)
Rose Oil	Rosa damascena	Bulgaria	0.09 (trans)	trans	[2]
Rose Oil	Rosa damascena	Iran (Cultivar D211)	0.15	Not specified	[3]
Rose Oil	Rosa damascena	Iran (Cultivar D237)	0.06	Not specified	[3]
Rose Oil	Rosa damascena	China (Kushui)	0.19 (cis)	cis	[4][5]
Rose Oil	Rosa rugosa	China	0.11 (cis)	cis	[4][5]
Geranium Oil	Pelargonium graveolens	Not specified	Typically present	Not specified	[6]

Experimental Protocols

Isolation of Rose Oxide from Essential Oils

The isolation of **rose oxide** from natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound.

3.1.1. Extraction of Essential Oil by Steam Distillation

- Principle: Steam distillation is used to extract volatile compounds from plant material. Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.
- Apparatus: Steam generator, distillation flask, condenser, receiving vessel.
- Procedure:
 - Freshly harvested rose or geranium petals are placed in the distillation flask.
 - Steam is introduced into the bottom of the flask, permeating the plant material.
 - The volatile essential oils are carried over with the steam into the condenser.
 - The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiving vessel.
 - The essential oil, being less dense than water, separates and can be collected.

3.1.2. Purification by Vacuum Fractional Distillation

- Principle: Fractional distillation under vacuum is employed to separate components of the essential oil based on their boiling points. The reduced pressure lowers the boiling points, preventing thermal degradation of the compounds.
- Apparatus: Round-bottom flask, heating mantle, fractionating column (e.g., Vigreux), condenser, receiving flasks, vacuum pump.
- Procedure:
 - The crude essential oil is placed in the round-bottom flask.
 - The system is evacuated to a pressure of approximately 10-15 mmHg.^[7]
 - The oil is gently heated. The fraction containing **rose oxide** will distill at approximately 70-75 °C under this pressure.^[7]

- Fractions are collected at different temperature ranges.
- The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched with **rose oxide**.

Chemical Synthesis of Rose Oxide from Citronellol

The industrial synthesis of **rose oxide** typically starts from citronellol, a readily available monoterpene alcohol.

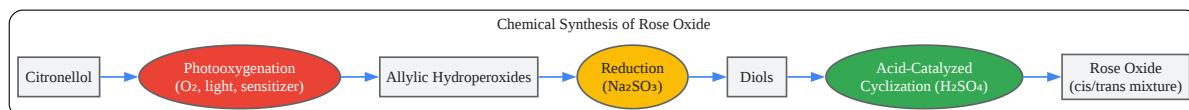
- Principle: The synthesis involves a three-step process: photooxygenation of citronellol to form allylic hydroperoxides, reduction of the hydroperoxides to diols, and subsequent acid-catalyzed cyclization to form the tetrahydrofuran ring of **rose oxide**.
- Reaction Scheme:
 - Photooxygenation: Citronellol + O₂ (in the presence of a photosensitizer, e.g., Rose Bengal) → Allylic hydroperoxides
 - Reduction: Allylic hydroperoxides + Reducing agent (e.g., Na₂SO₃) → Diols
 - Cyclization: Diols + Acid catalyst (e.g., H₂SO₄) → **Rose Oxide** (cis/trans mixture)
- Procedure:
 - A solution of citronellol and a photosensitizer in a suitable solvent (e.g., methanol) is irradiated with visible light while oxygen is bubbled through the mixture.
 - The resulting hydroperoxide mixture is reduced with an aqueous solution of sodium sulfite.
 - After workup, the resulting diols are treated with a dilute acid, such as sulfuric acid, to induce cyclization.
 - The reaction mixture is neutralized, and the crude **rose oxide** is extracted.
 - Purification is achieved by fractional distillation under vacuum.[\[7\]](#)

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

- Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.
- Typical GC-MS Parameters for **Rose Oxide** Analysis:
 - Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).
 - Carrier Gas: Helium.
 - Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 220-250°C.[8]
 - Injector and Detector Temperature: Typically 230-250°C.[8]
 - Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Identification: **Rose oxide** isomers can be identified by their characteristic retention times and mass spectra. The mass spectrum of **rose oxide** typically shows a molecular ion peak at m/z 154 and characteristic fragment ions.[9] Chiral GC columns can be used for the separation and identification of the individual enantiomers.[10]

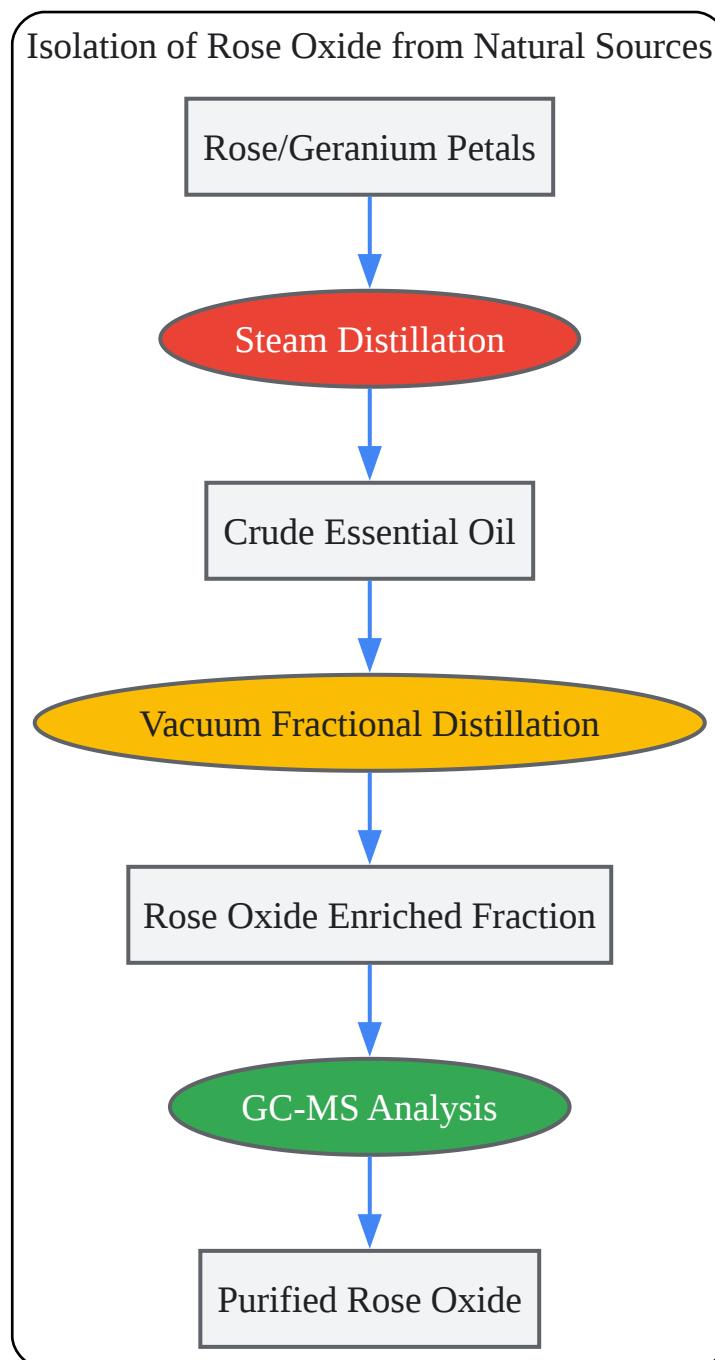
Biosynthesis of Rose Oxide

The biosynthesis of **rose oxide** in plants begins with the production of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids.

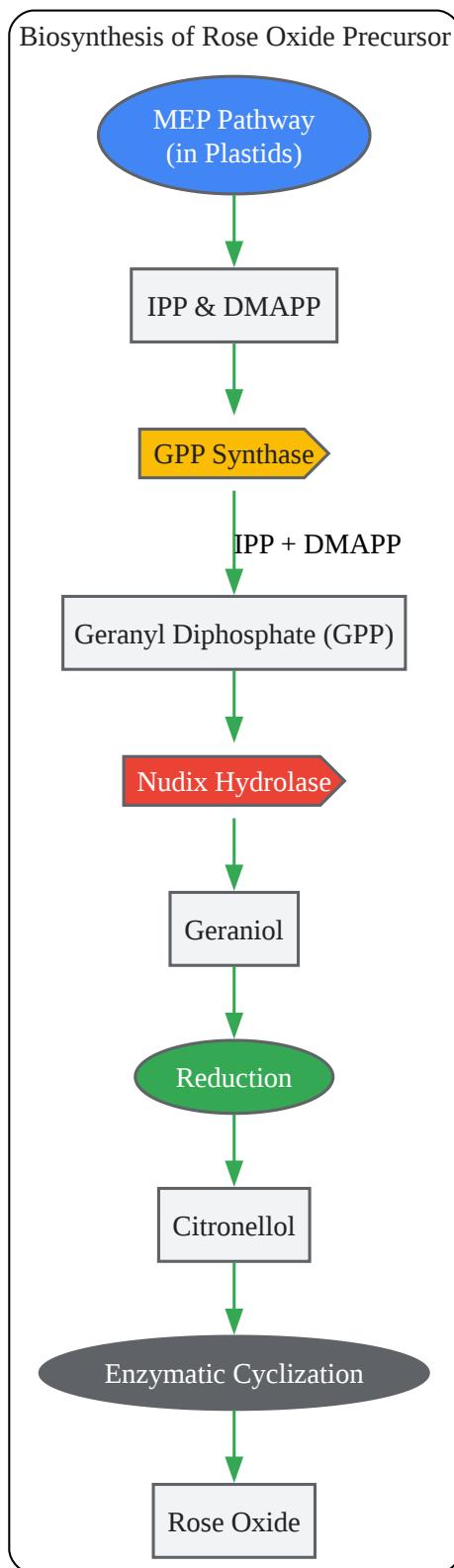

The key steps in the biosynthesis of the **rose oxide** precursor, citronellol, are:

- GPP Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP), the precursor to all monoterpenes.

- Geraniol Formation: In some plants, a Nudix hydrolase can convert GPP to geraniol monophosphate, which is then dephosphorylated to geraniol.
- Citronellol Formation: Geraniol is then reduced to form citronellol.


The final cyclization to **rose oxide** in the plant is believed to be an enzymatic process, though the specific enzymes involved are still under investigation.

Visualizations


[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **rose oxide** from citronellol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **rose oxide**.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthesis pathway of **rose oxide** in plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. nuft.edu.ua [nuft.edu.ua]
- 3. Variation in Flavonoid Compounds, Volatiles and Yield Related Traits in Different Iranian Rosa damascena Mill. Cultivars Based on SPME Arrow and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. US3166576A - Process for the preparation of rose oxide - Google Patents [patents.google.com]
- 8. ez.restek.com [ez.restek.com]
- 9. EP0842926A1 - Process for the preparation of rose oxide - Google Patents [patents.google.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- To cite this document: BenchChem. [The Discovery, Isolation, and History of Rose Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217891#discovery-and-history-of-rose-oxide-isolation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com